Ammonium dodecyl sulfate

Description

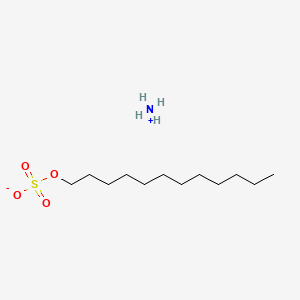

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2235-54-3 |

|---|---|

Molecular Formula |

C12H29NO4S |

Molecular Weight |

283.43 g/mol |

IUPAC Name |

azane;dodecyl hydrogen sulfate |

InChI |

InChI=1S/C12H26O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);1H3 |

InChI Key |

BTBJBAZGXNKLQC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+] |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.N |

Color/Form |

Clear liquid |

density |

1.03 at 68 °F (USCG, 1999) |

Other CAS No. |

2235-54-3 |

physical_description |

Ammonium lauryl sulfate appears as light yellow liquid. May float or sink and mix with water. (USCG, 1999) Liquid |

Pictograms |

Corrosive; Irritant |

Related CAS |

151-41-7 (Parent) |

Synonyms |

ammonium dodecyl sulfate ammonium lauryl sulfate dodecyl sulfate dodecyl sulfate, ammonium salt dodecyl sulfate, barium salt dodecyl sulfate, cadmium salt dodecyl sulfate, calcium salt dodecyl sulfate, cesium salt dodecyl sulfate, cobalt (+2) salt dodecyl sulfate, copper (+2) salt dodecyl sulfate, lead (+2) salt dodecyl sulfate, lithium salt dodecyl sulfate, magnesium salt dodecyl sulfate, magnesium, sodium salt (4:1:2) dodecyl sulfate, manganese (+2) salt dodecyl sulfate, manganese salt dodecyl sulfate, nickel (+2) salt dodecyl sulfate, potassium salt dodecyl sulfate, rubidium salt dodecyl sulfate, silver (+1) salt dodecyl sulfate, strontium salt dodecyl sulfate, thallium (+1) salt dodecyl sulfate, zinc salt (2:1) lauryl sulfate laurylsulfate lithium dodecyl sulfate lithium lauryl sulfate magnesium dodecyl sulfate magnesium lauryl sulfate potassium dodecyl sulfate |

Origin of Product |

United States |

Historical Context and Evolution of Alkyl Sulfate Surfactants in Research

The journey of synthetic detergents began as a response to the limitations of traditional soaps, which were produced by the saponification of fats and oils. medcraveonline.com The introduction of synthetic detergents marked a significant shift, with the first of its kind, Dreft powder, appearing in the United States in 1931. medcraveonline.com This innovation paved the way for the development of a wide array of synthetic surfactants.

The evolution of the surfactant industry saw the introduction of higher alcohol sulfates, which laid the groundwork for the modern range of anionic surfactants. sanyo-chemical-solutions.com These early developments were crucial for the eventual synthesis and application of compounds like ammonium (B1175870) dodecyl sulfate (B86663). Over the decades, research has led to the widespread use of various alkyl sulfates, including sodium lauryl sulfate (SLS), sodium laureth sulfate (SLES), and ammonium laureth sulfate (ALES), in numerous household and industrial products. kao.com The continuous development in this field has been driven by the need for surfactants with specific properties tailored to diverse applications and environmental conditions. medcraveonline.com

Chemical Classification and Structural Characteristics of Ammonium Dodecyl Sulfate

Ammonium (B1175870) dodecyl sulfate (B86663) is chemically classified as an alkyl sulfate and an anionic surfactant. atamanchemicals.comatamanchemicals.com Its chemical formula is CH₃(CH₂)₁₀CH₂OSO₃NH₄. wikipedia.orgchemeurope.com The molecule consists of two main parts: a 12-carbon nonpolar hydrocarbon chain (the dodecyl group) and a polar sulfate end group. wikipedia.orgchemeurope.com This amphipathic structure, possessing both hydrophobic (nonpolar) and hydrophilic (polar) components, is the basis for its surfactant properties. atamanchemicals.com

In aqueous solutions, ammonium dodecyl sulfate dissociates into an ammonium cation (NH₄⁺) and a dodecyl sulfate anion (CH₃(CH₂)₁₁OSO₃⁻). chemeurope.com Above a specific concentration, known as the critical micelle concentration (CMC), these anions self-assemble into spherical structures called micelles. wikipedia.orgchemeurope.com In a micelle, the hydrophobic tails orient towards the center, while the hydrophilic sulfate heads face outwards, interacting with the surrounding water molecules. chemeurope.com This arrangement allows for the encapsulation and solubilization of non-polar substances like oils and greases within the aqueous phase.

Key Physicochemical Properties of this compound:

| Property | Value |

| Molar Mass | 283.43 g/mol atamanchemicals.comchemeurope.com |

| Appearance | Colorless to pale yellow liquid or white crystalline solid solubilityofthings.com |

| Density | Approximately 1.02 g/cm³ atamanchemicals.com |

| Solubility | Highly soluble in water solubilityofthings.com |

| Boiling Point | 418 °C (784 °F; 691 K) atamanchemicals.com |

This table is populated with data from multiple sources for comprehensive information. atamanchemicals.comchemeurope.comsolubilityofthings.com

Significance of Ammonium Dodecyl Sulfate As an Anionic Surfactant in Research Disciplines

The distinct properties of ammonium (B1175870) dodecyl sulfate (B86663) make it a valuable tool in a wide range of research disciplines. Its ability to act as a foaming agent, detergent, and emulsifier is leveraged in various scientific investigations and industrial applications.

In the field of materials science, ADS is utilized in the preparation of porous building ceramics through a process called gelcasting. atamanchemicals.comatamanchemicals.com Its surfactant properties aid in the formation of stable foams that create the desired porous structure in the final ceramic product. Furthermore, it has been investigated as a corrosion inhibitor for carbon steel in acidic environments. atamanchemicals.comatamanchemicals.com

In biotechnology and biochemistry, surfactants are crucial for protein analysis. While sodium dodecyl sulfate (SDS) is widely used, research has shown that ammonium dodecyl sulfate can be a superior alternative for certain applications, particularly in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). researchgate.net The use of ADS can lead to improved mass resolution and accuracy in protein analysis by reducing the formation of sodium-protein adducts that can interfere with measurements. researchgate.net

The compound also plays a role in the development of advanced energy systems. Research has demonstrated that incorporating ammonium lauryl sulfate into the gas diffusion layers of Proton Exchange Membrane Fuel Cells (PEMFCs) can enhance their performance, especially under high humidity conditions. chemicalbook.com

Overview of Research Trajectories and Academic Significance

Established Synthetic Routes for this compound

The conventional synthesis of this compound is a two-step process involving the sulfation of a fatty alcohol followed by neutralization. This method forms the backbone of its large-scale industrial production.

Sulfation of n-Dodecyl Alcohol Followed by Ammoniation

The primary route to this compound begins with n-dodecyl alcohol, also known as lauryl alcohol. This C12 fatty alcohol, often derived from renewable sources like coconut or palm kernel oil, is the hydrophobic backbone of the surfactant. atamanchemicals.comwikipedia.org

The synthesis proceeds as follows:

Sulfation: The hydroxyl group of n-dodecyl alcohol is esterified to form a sulfate ester. This is typically achieved using a strong sulfating agent. Common agents include sulfur trioxide (SO₃) and chlorosulfonic acid (HSO₃Cl). atamanchemicals.comwikipedia.orgnih.gov The reaction with chlorosulfonic acid produces dodecyl hydrogen sulfate and hydrogen chloride (HCl) as a byproduct. wikipedia.org

Ammoniation (Neutralization): The resulting acidic dodecyl hydrogen sulfate is then neutralized with an ammonium source, typically ammonia (B1221849) (NH₃) or ammonium hydroxide (B78521) (NH₄OH), to yield the final product, this compound. atamanchemicals.comnih.govsurfactant.top

Industrial Production Considerations (Mechanistic Insights)

On an industrial scale, the sulfation of fatty alcohols is a highly optimized process designed for efficiency and safety. The reaction is highly exothermic, necessitating careful control of reaction conditions. wikipedia.org

Sulfur Trioxide (SO₃) Process: The most prevalent industrial method uses sulfur trioxide diluted with dry air. This process is often carried out in continuous reactors, such as multitube falling film reactors. surfactant.topneutronco.comchemithon.comgoogle.com In this setup, a thin film of the liquid n-dodecyl alcohol flows down the inner walls of tubes and reacts with a co-current stream of SO₃ gas. google.com This design allows for efficient heat removal and precise control over the reaction. google.com

The mechanism with SO₃ is thought to involve the initial formation of a pyrosulfate adduct, which then rearranges to the more stable dodecyl hydrogen sulfate, releasing SO₃. wikipedia.orgwikipedia.org

Reaction Parameters for Industrial Sulfation:

| Parameter | Typical Value/Condition | Rationale |

|---|---|---|

| Reactor Type | Multitube Falling Film Reactor | Provides high surface area for reaction and efficient heat transfer. surfactant.topneutronco.comgoogle.com |

| Sulfating Agent | Sulfur Trioxide (SO₃) gas diluted with air | Highly reactive and cost-effective for large-scale production. neutronco.comchemithon.com |

| Temperature | 30 - 60°C | Balances reaction rate with minimizing side reactions and degradation. surfactant.top |

| Molar Ratio | ~1:1 (Alcohol:SO₃) | Ensures high conversion of the alcohol to the sulfate ester. surfactant.top |

This continuous process is favored for its ability to produce high-quality alkyl sulfates with good color and low levels of unreacted alcohol. chemithon.com

Novel and Green Chemistry Synthetic Strategies

In response to the principles of green chemistry, new synthetic methods are being explored to reduce waste, avoid harsh reagents, and utilize milder reaction conditions.

Catalytic Approaches in Aqueous Media

A significant advancement in green chemistry is the use of water as a solvent for organic reactions, often facilitated by micellar catalysis. catsci.comacsgcipr.org In this approach, a small amount of a surfactant is added to water, where it forms aggregates called micelles above its critical micelle concentration (CMC). catsci.comnumberanalytics.com These micelles act as nanoreactors, creating a hydrophobic core that can solubilize organic reactants, thereby accelerating reaction rates in the aqueous phase. acsgcipr.orgsigmaaldrich.com

While much of the research focuses on using surfactants like sodium dodecyl sulfate (SDS) to catalyze other reactions, the principle establishes a framework for greener synthesis. oup.comresearchgate.net The development of a direct catalytic synthesis of this compound in water would represent a major step forward, eliminating the need for organic solvents and potentially corrosive reagents like chlorosulfonic acid. catsci.com Research into hydrotropes, such as sodium tosylate, also demonstrates that aqueous salt solutions can serve as recyclable media for reactions like alkylations, significantly reducing solvent and salt waste. rsc.org This concept could be adapted for surfactant synthesis, where the product itself might aid in the reaction medium's properties.

Enzyme-Mediated Synthesis Pathways

Enzymatic catalysis offers a highly specific and environmentally benign alternative to traditional chemical synthesis. scispace.comnih.gov Enzymes operate under mild conditions of temperature and pH, reducing energy consumption and the formation of unwanted byproducts.

While the direct enzymatic synthesis of this compound is not widely documented, related processes demonstrate its feasibility. Lipases, for example, are enzymes that catalyze the formation of esters (esterification) and could theoretically be applied to the sulfation of alcohols if a suitable sulfate donor were available. researchgate.net

More broadly, enzymatic processes are used to produce other "green surfactants." For instance, pea protein isolates have been hydrolyzed by enzymes to produce short peptides, which are then acylated in water to form effective anionic surfactants. scispace.com This demonstrates a complete "green" pathway from renewable raw materials to the final product using water as the solvent. scispace.com

Potential Enzyme Classes for Surfactant Synthesis:

| Enzyme Class | Relevant Reaction | Potential Application |

|---|---|---|

| Lipases | Esterification / Transesterification | Catalyzing the ester bond formation between dodecanol (B89629) and a sulfate group. researchgate.net |

| Sulfotransferases | Transfer of a sulfo group | In nature, these enzymes transfer sulfate groups to substrates, though their industrial application is still emerging. wikipedia.org |

| Proteases | Peptide hydrolysis | Used to create peptide backbones for novel biosurfactants from protein sources. scispace.com |

Solid Supported Synthesis Techniques

Solid-supported synthesis utilizes heterogeneous catalysts, where the active catalytic sites are bound to a solid material. This approach simplifies the manufacturing process by allowing for easy separation and recycling of the catalyst, minimizing waste and purification steps.

For the synthesis of this compound, a solid acid catalyst can be used for the sulfation of n-dodecyl alcohol. These catalysts are typically created by functionalizing a solid support with acidic groups, such as sulfonic acid (-SO₃H). researchgate.netmdpi.com

Examples of Solid Supports and Their Functionalization:

| Solid Support | Functionalization Method | Resulting Catalyst |

|---|---|---|

| Polystyrene Resin | Sulfonation with sulfuric or chlorosulfonic acid | Sulfonated polystyrene (e.g., Amberlyst-15 type). researchgate.netresearchgate.net |

| **Silica (SiO₂) ** | Reaction with chlorosulfonic acid | Silica-SO₃H. frontiersin.org |

| Porous Carbon | Sulfonation of carbon materials | Carbon-based solid acid with high acid site density. mdpi.com |

These solid acid catalysts have shown high activity in various esterification and sulfonation reactions. researchgate.netmdpi.com Their use in producing dodecyl hydrogen sulfate from dodecanol would be a greener alternative to homogeneous systems, as the catalyst can be filtered off and reused, and it avoids the need to neutralize a strong liquid acid catalyst in the final product stream. mdpi.comresearchgate.net

Functionalization and Modification of the Dodecyl Sulfate Anion

The versatility of this compound and its analogs, such as sodium dodecyl sulfate (SDS), in various applications stems from the ability to modify both the anionic dodecyl sulfate component and its associated cation. These modifications allow for the fine-tuning of the surfactant's physicochemical properties, including solubility, surface activity, and aggregation behavior, to suit specific requirements.

Anion Exchange Techniques for Cationic Counterparts

Anion exchange is a prominent method for replacing the original cation of a dodecyl sulfate salt with a different cationic species. This derivatization approach leverages the electrostatic interaction between the dodecyl sulfate anion and various cations, enabling the synthesis of a wide range of dodecyl sulfate salts with tailored properties. The process typically involves reacting a common dodecyl sulfate salt, such as sodium dodecyl sulfate (SDS), with a salt containing the desired cation.

Research has demonstrated the synthesis of several dodecyl sulfate derivatives through this technique. For instance, surface-active ionic liquids like tetrabutylammonium (B224687) dodecyl sulfate have been successfully synthesized from tetrabutylammonium bromide and SDS via an anion exchange method, achieving a high yield of 87.72% and an exchange efficiency of approximately 99%. researcher.life This highlights the efficacy of anion exchange as a straightforward and efficient synthesis route. researcher.life

The choice of cation significantly influences the behavior of the dodecyl sulfate anion at interfaces. Studies comparing lithium dodecyl sulfate (LiDS), sodium dodecyl sulfate (SDS), and cesium dodecyl sulfate (CsDS) have shown that the cation affects the degree of ion pair formation with the sulfate headgroup. mdpi.com For example, cesium ions show a stronger interaction, leading to a higher degree of ion pair formation compared to lithium and sodium ions. mdpi.com This, in turn, impacts the surfactant's adsorption at the air-water interface. mdpi.com

Furthermore, mechanochemical methods have been employed to synthesize dodecyl sulfate salts with divalent cations. Lead dodecyl sulfate (Pb(DS)₂) has been produced for the first time by ball milling sodium dodecyl sulfate with lead nitrate (B79036), demonstrating a solvent-free and green synthesis approach. rsc.orgresearchgate.net The resulting material exhibits a distinct nanorod morphology and has shown catalytic activity in the synthesis of various heterocyclic compounds. rsc.orgresearchgate.net Anion exchange principles are also fundamental to purification processes, where resins are used to bind and remove dodecyl sulfate anions from solutions, a common step in protein analysis. optimizetech.comacs.org

| Target Compound | Starting Materials | Synthesis Method | Key Finding | Reference |

|---|---|---|---|---|

| Tetrabutylthis compound | Sodium dodecyl sulfate, Tetrabutylammonium bromide | Aqueous anion exchange reaction | High yield (87.72%) and exchange efficiency (~99%) achieved. | researcher.life |

| Lead dodecyl sulfate (Pb(DS)₂) | Sodium dodecyl sulfate, Lead(II) nitrate | Mechanochemical ball milling (solvent-free) | Successful synthesis of a nanorod material with catalytic properties. | rsc.orgresearchgate.net |

| Cesium dodecyl sulfate (CsDS) | Reaction involving Cs⁺ ions and dodecyl sulfate anions | Vibrational sum-frequency generation (SFG) and surface tensiometry | Demonstrated stronger ion pair formation compared to NaDS and LiDS. | mdpi.com |

| Lithium dodecyl sulfate (LiDS) | Reaction involving Li⁺ ions and dodecyl sulfate anions | Vibrational sum-frequency generation (SFG) and surface tensiometry | Showed specific ion effects on interface adsorption. | mdpi.com |

Structural Modifications for Tailored Properties

Beyond exchanging the cationic counterpart, the dodecyl sulfate anion itself can be structurally modified to create surfactants with novel properties. These modifications can involve altering the hydrophobic alkyl chain or changing the hydrophilic headgroup.

One approach involves the sulfation of functionalized long-chain alcohols. For example, sodium dodecyl and tetradecyl glycoside sulfate (APGS-Na) has been synthesized by sulfating dodecyl and tetradecyl glycoside with chlorosulfonic acid. tandfonline.com This introduces a glycoside unit adjacent to the sulfate headgroup, resulting in a "green" anionic glycoside surfactant with properties such as a low Krafft point (below 0 °C) and non-irritating characteristics, making it suitable for a wide range of applications. tandfonline.com The synthesis conditions for this reaction were optimized using response surface methodology to achieve a maximum conversion rate of 84.79%. tandfonline.com

Another example of structural modification is the synthesis of sodium alkyl sulfates with aromatic and fluorinated groups. In one study, the reaction of α-trifluoromethylbenzyl bromide under sulfinatodehalogenation conditions unexpectedly yielded a sodium alkyl sulfate derivative, ArCH(CF₃)OSO₃Na, instead of the anticipated sulfinate product. sioc-journal.cn This provides a pathway to alkyl sulfates with complex benzylic structures, potentially offering different solubility and electronic properties compared to simple alkyl sulfates. sioc-journal.cn

These structural modifications allow for the creation of surfactants with tailored characteristics. By introducing different functional groups, properties such as resistance to hard water, foaming capability, detergency, and biocompatibility can be precisely engineered. tandfonline.combohrium.com The comparison of SDS with analogs like sodium lauroyl sarcosinate (Sarkosyl) and sodium lauroyl glutamate (B1630785) (SLG), which feature modified linkages and headgroups, further illustrates how structural changes impact protein interactions and denaturation capabilities, a critical aspect in molecular biology applications. bohrium.com

| Modified Compound | Modification Approach | Key Reagents | Tailored Property/Finding | Reference |

|---|---|---|---|---|

| Sodium dodecyl/tetradecyl glycoside sulfate (APGS-Na) | Sulfation of a functionalized alcohol | Dodecyl/tetradecyl glycoside, Chlorosulfonic acid | Creates a non-irritating, green surfactant with a low Krafft point and excellent foaming capability. | tandfonline.com |

| Sodium aryl(trifluoromethyl)ethyl sulfate (ArCH(CF₃)OSO₃Na) | Sulfinatodehalogenation reaction | α-Trifluoromethylbenzyl bromide | A novel synthetic route to alkyl sulfates with complex benzylic and fluorinated structures. | sioc-journal.cn |

Micellization Phenomena and Critical Micelle Concentration (CMC) Studies

The formation of micelles is a hallmark of surfactant behavior in solution. Above a certain concentration, known as the critical micelle concentration (CMC), individual surfactant molecules (unimers) aggregate to form organized structures called micelles. atamanchemicals.comnepjol.info In these aggregates, the hydrophobic tails are sequestered from the aqueous environment in the core, while the hydrophilic head groups form the outer corona, interacting with the surrounding water molecules. atamanchemicals.com This process is a spontaneous, entropy-driven phenomenon. researchgate.netacs.org

Experimental Determination of CMC for this compound

The critical micelle concentration is a key parameter that characterizes the efficiency of a surfactant. Various experimental techniques are employed to determine the CMC of this compound, including surface tensiometry and conductometry. psu.edunih.govumcs.pl These methods detect the abrupt change in a physical property of the solution as micelles begin to form. For instance, surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant. nepjol.inforesearchgate.net Similarly, the conductivity of an ionic surfactant solution changes its slope at the CMC. umcs.pl

The CMC of this compound in aqueous solution has been reported to be approximately 6.258 m molal (0.1771 wt fraction) psu.edu or in the range of 140 to 200 ppm. cjpas.net Another source states a CMC value of 1746 mg/L at 25°C. industrialchemicals.gov.au These values can be influenced by the purity of the surfactant and the experimental conditions. researchgate.net

Table 1: Experimentally Determined CMC Values for this compound

| Method | CMC Value | Temperature (°C) | Reference |

|---|---|---|---|

| Surface Tensiometry / Electrical Conductometry | 6.258 m molal (0.1771 wt fraction) | Not Specified | psu.edu |

| Not Specified | 140 - 200 ppm | Not Specified | cjpas.net |

| Not Specified | 1746 mg/L | 25 | industrialchemicals.gov.au |

Influence of Temperature on Micelle Formation

Temperature has a significant and complex effect on the micellization of ionic surfactants like this compound. Generally, for ionic surfactants, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases, exhibiting a U-shaped behavior. researchgate.netsemanticscholar.org This initial decrease is attributed to the dehydration of the surfactant's ionic head groups, which favors micellization. semanticscholar.org As the temperature continues to rise, the disruption of the structured water molecules around the hydrophobic tails opposes micellization, leading to an increase in the CMC. semanticscholar.org

Thermodynamic parameters such as the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of micellization can be calculated from the temperature dependence of the CMC. researchgate.net The process is typically entropy-driven, with the positive entropy change resulting from the release of structured water molecules from the hydrophobic chains as they aggregate into the micelle core. researchgate.net

Effects of Concentration on Micellar Structures

The concentration of this compound not only determines the onset of micellization but also influences the size and shape of the micelles formed. At concentrations just above the CMC, spherical micelles are typically formed. researchgate.net As the surfactant concentration increases further, these spherical micelles can grow and transition into other shapes, such as ellipsoidal or cylindrical (rod-like) micelles. researchgate.net This growth is influenced by factors like the packing of surfactant molecules and the electrostatic repulsions between the head groups. acs.org In concentrated solutions, the micelles can overlap and entangle, forming a transient network. researchgate.net The aggregation number, which is the number of surfactant molecules in a single micelle, also changes with concentration. acs.org

Interfacial and Colloidal Science

The surface-active nature of this compound is fundamental to its applications in various fields. It effectively reduces the surface tension of water and plays a crucial role at interfaces. solubilityofthings.com

Formation of Micelles at Interfaces (e.g., Air-Water)

At the air-water interface, this compound molecules form a monolayer before micelle formation occurs in the bulk solution. atamanchemicals.combohrium.com As the concentration of the surfactant increases, the interface becomes saturated with surfactant molecules. bohrium.com Beyond this point, any further addition of surfactant leads to the formation of micelles in the bulk phase, and the surface tension of the solution remains relatively constant. atamanchemicals.comnepjol.info The formation of these micelles at the surface-air interface is a key part of how ADS disrupts water's surface tension. atamanchemicals.com Strong attractive interactions between adsorbed molecules at the air/water interface can enhance the packing of the surfactant molecules. researchgate.net

Interactions with Other Surfactants and Co-surfactants

The behavior of ADS is significantly influenced by the presence of other surfactants, leading to the formation of mixed micelles with properties distinct from those of the individual components.

Mixed Micellization with Cationic and Non-ionic Surfactants

Similarly, when ADS is mixed with non-ionic surfactants, such as those from the poly(ethylene glycol) dodecyl ether (C12E) family, mixed micelles are formed. acs.org The CMC of these mixtures typically falls between the CMCs of the individual surfactants and decreases as the proportion of the non-ionic surfactant increases. acs.orgresearchgate.net The formation of mixed micelles with non-ionic surfactants also demonstrates non-ideal behavior, driven by favorable interactions between the different surfactant types. researchgate.net

Effects on Micellar Size and Shape

In its pure form in aqueous solutions, ADS forms spherical micelles. kchem.orgresearchgate.net Studies using dynamic light scattering (DLS) have shown that the size of these micelles remains relatively constant at approximately 25 ± 2 Å even at high concentrations (up to 300 mM), indicating no transition in micellar shape within this range. kchem.orgresearchgate.net

The addition of other surfactants significantly impacts the size and shape of the resulting aggregates. In mixtures with the cationic surfactant OTAC, the resulting structures are also spherical. kchem.org However, the size of these mixed micelles can be influenced by the composition of the mixture.

When mixed with non-ionic surfactants, the hydrodynamic radius (RH) of the mixed micelles tends to increase with a higher proportion of the non-ionic component. acs.orgresearchgate.net For instance, in mixtures of sodium dodecyl sulfate (SDS), a close analogue of ADS, with a non-ionic surfactant, the aggregation number of the mixed micelles was observed to increase significantly with the addition of the non-ionic component, suggesting a change in packing and size. researchgate.net These mixed micelles are often non-spherical and can exhibit a range of shapes, including rod-like or worm-like structures, depending on the specific surfactants and their ratios. bohrium.com

Table 1: Micellar Properties of this compound and its Mixtures

| System | Method | Parameter | Value | Reference |

| ADS (10 mM) | PGSE-NMR | Apparent Size | 31 Å | kchem.org |

| ADS (10 mM) | SANS | Micelle Size | 41 Å | kchem.org |

| ADS (100-300 mM) | DLS | Micelle Size | 25 ± 2 Å | kchem.orgresearchgate.net |

| ADS/OTAC | Surface Tensiometry/Conductometry | Interaction Parameter (β) | -5 | psu.edu |

Colloidal Stability in Complex Systems

The colloidal stability of systems containing ADS can be influenced by interactions with oppositely charged polymers. For instance, in mixtures of poly(diallyldimethylammonium chloride) (a cationic polyelectrolyte) and sodium dodecyl sulfate (SDS), comprehensive precipitation of bulk complexes can occur around the point of charge neutrality. acs.org This precipitation leads to a depletion of the surfactant in the solution and at interfaces. acs.org The stability of such complex systems is often kinetically controlled and can depend on the method of preparation. acs.org The presence of surfactants like ADS can also impact the stability of particulate dispersions, such as silica, by modifying surface charges and interactions. cambridge.org

Phase Behavior in Solutions and Dispersions

The self-assembly of ADS molecules can lead to the formation of various ordered structures beyond simple micelles, including liquid crystalline phases.

Liquid Crystalline Phases

In mixtures with other surfactants, particularly cationic ones, ADS can participate in the formation of liquid crystalline phases. arabjchem.orgresearchgate.net The phase behavior of such catanionic surfactant systems is highly dependent on the molar ratio of the surfactants and the total concentration. researchgate.net Depending on these factors, various phases can be identified, including mixed micelles, vesicles, and lamellar or hexagonal liquid crystalline phases. researchgate.netresearchgate.net For example, mixtures of dodecylammonium chloride and sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) have been shown to transition from a lamellar to a hexagonal columnar liquid crystalline phase. researchgate.net The replacement of water with ammonium hydroxide in a sodium dodecyl sulfate/pentanol/water system was found to destabilize the liquid crystalline phases, highlighting the role of the solvent in dictating phase behavior. tandfonline.com

Thermo-responsive Behavior and Lower Critical Solution Temperature (LCST) Analogues

While thermo-responsive behavior, characterized by a lower critical solution temperature (LCST), is more commonly associated with non-ionic surfactants and polymers, certain ionic surfactant systems can exhibit analogous properties under specific conditions. frontiersin.orgua.pt The addition of bulky quaternary ammonium salts to solutions of ionic surfactants like SDS has been shown to induce a phase transition upon heating, a phenomenon typically associated with an LCST. frontiersin.orgua.pt This behavior is attributed to the influence of the added salt on the hydration of the surfactant micelles. frontiersin.org Although direct studies on the LCST behavior of ADS are limited, the principles observed with its close analogue, SDS, suggest that the thermo-responsive properties of ADS could be tuned through the addition of appropriate additives. Such thermo-responsive systems are of interest for applications like drug delivery and separation processes. nih.govacs.orgresearchgate.net

Solution Rheology and Viscosity Response

The rheological behavior of this compound (ADS) solutions is a critical aspect of its application in various formulations, influencing properties from product stability and texture to performance. The viscosity of ADS solutions is highly dependent on concentration, the presence of electrolytes and other additives, and the prevailing shear conditions.

This compound, as an anionic surfactant, exhibits a characteristic viscosity response in aqueous solutions. At low concentrations, the viscosity is close to that of water. As the concentration increases and surpasses the critical micelle concentration (CMC), the surfactant molecules aggregate to form micelles. This transition marks the beginning of more complex rheological behavior. The viscosity of ADS solutions can be significantly increased by the addition of salts, such as sodium chloride or ammonium chloride, a common practice in formulating personal care and cleaning products. google.com This "salt-thickening" effect is attributed to the reduction of electrostatic repulsion between the ionic head groups of the micelles, which promotes the growth and entanglement of worm-like micelles.

The flow behavior of ADS solutions is often non-Newtonian, specifically shear-thinning. google.com This means that the viscosity decreases as the applied shear rate increases. At low shear rates, the entangled micellar network imparts a high viscosity. As the shear rate increases, the micelles align with the flow, reducing their entanglement and thus lowering the viscosity. This property is advantageous in many applications; for instance, a shampoo that is thick in the bottle (low shear) but flows easily when dispensed and applied (high shear).

The addition of other substances, such as polymers and other surfactants, can further modify the rheology of ADS solutions. For example, the interaction between ADS and polymers like hydroxyethyl (B10761427) cellulose (B213188) can lead to significant changes in viscosity due to the formation of polymer-surfactant complexes. arizona.edu Similarly, combining ADS with amphoteric surfactants, such as cocamidopropyl betaine, or alkanolamides can enhance viscosity and foam stability. atamanchemicals.comknowde.com These interactions are crucial for creating products with desired textures and performance characteristics. atamanchemicals.comtaylorandfrancis.com

The table below summarizes the influence of various additives on the viscosity of this compound solutions, based on findings from research studies.

| Additive | Concentration of Additive | Effect on Viscosity | Rheological Behavior | Reference |

| Sodium Chloride | 0.1 to 5 wt% | Increased viscosity | Shear-thinning | google.com |

| Ammonium Chloride | 0.1 to 5 wt% | Increased viscosity | Shear-thinning | google.com |

| Alkanolamides | Formulation dependent | Excellent viscosity response | - | atamanchemicals.com |

| Amphoteric Surfactants | Formulation dependent | Excellent viscosity response | - | atamanchemicals.com |

| Bentonite Clay | 10⁻⁴–10⁻² mol/l | Decreased viscosity (EF-type contacts) | Non-Newtonian | researchgate.net |

| Hydroxyethyl Cellulose Derivatives | Formulation dependent | Increased shear and extensional viscosities | Non-Newtonian | arizona.edu |

Detailed research into the rheological properties of ADS solutions often involves the use of rheometers to measure viscosity across a range of shear rates. Studies have investigated the impact of various factors on the micellar structure and, consequently, the solution's flow properties. For instance, research has explored the transition from spherical to worm-like micelles in the presence of salt, which is a key mechanism for viscosity enhancement. The elastic (storage modulus, G') and viscous (loss modulus, G'') moduli are also important parameters characterized in oscillatory rheology studies, providing insights into the viscoelastic nature of the surfactant solutions. nih.gov

The following table presents data from a study on the interaction of dodecyl sulfate with other compounds, illustrating the changes in rheological parameters. While this study uses sodium dodecyl sulfate (SDS), the principles of interaction and resulting rheological changes are analogous to what would be expected with this compound due to the shared dodecyl sulfate anion.

| System | G' (Elastic Modulus) | G'' (Viscous Modulus) | Observation | Reference |

| PQ-4 Polymer Solution | Low | Low | - | nih.gov |

| PQ-4/SDS Dispersion | Significantly Higher | Significantly Higher | Maxima observed near charge neutralization | nih.gov |

| PQ-10 Polymer Solution | Low | Low | - | nih.gov |

| PQ-10/SDS Dispersion | Disappears near neutralization | Decreases abruptly | Precipitation of the system | nih.gov |

Emulsification and Dispersion Mechanisms

As a surface-active agent, ADS is highly effective in creating and stabilizing emulsions and dispersions. solubilityofthings.com

In emulsion polymerization, a key process for producing synthetic polymers and latexes, this compound plays a critical role as a stabilizer. acs.org The process typically begins by emulsifying a water-insoluble monomer in an aqueous solution containing the surfactant. acs.orgyoutube.com

The mechanism involves several key steps:

Micelle Formation: Above its critical micelle concentration, ADS molecules form spherical aggregates called micelles in the aqueous phase. The hydrophobic dodecyl tails orient towards the center, creating a nonpolar core, while the polar sulfate heads face outward, interacting with the surrounding water molecules. chemeurope.comyoutube.com

Monomer Swelling: The hydrophobic monomer molecules diffuse from their larger droplets and are solubilized within the nonpolar core of these micelles. youtube.com

Initiation Locus: Water-soluble initiators generate free radicals in the aqueous phase. These radicals enter the monomer-swollen micelles, initiating polymerization. acs.orgyoutube.com The vast surface area of the numerous micelles makes them the primary site of polymerization, rather than the much larger monomer droplets. youtube.com

Particle Stabilization: As polymerization proceeds within the micelles, they grow into polymer particles. ADS molecules adsorb onto the surface of these newly formed and growing polymer particles. acs.org The negatively charged sulfate heads orient outwards, imparting a negative charge to the particle surface. This creates electrostatic repulsion between the particles, preventing them from coagulating and ensuring the stability of the resulting polymer latex. acs.org

This compound is also instrumental in the stabilization of pre-existing polymer dispersions or in dispersion polymerization processes conducted in aqueous solutions. In dispersion polymerization in an aqueous ammonium sulfate solution, a stabilizer is used to control particle size and maintain stability. ncsu.edu The principle relies on electrostatic stabilization, where the anionic ADS adsorbs onto the surface of the polymer particles. acs.orgresearchgate.net This adsorption creates a repulsive electrostatic barrier that overcomes the attractive van der Waals forces between particles, preventing flocculation and sedimentation and ensuring a stable, low-viscosity dispersion. researchgate.netbasf.com

Wetting and Spreading Characteristics

The effectiveness of this compound as a wetting and spreading agent is a direct consequence of its ability to reduce the surface tension of water. chemeurope.comsolubilityofthings.com Water has a high surface tension due to strong hydrogen bonding between its molecules. chemeurope.com ADS disrupts these hydrogen bonds at the liquid-air interface. chemeurope.comwikipedia.org The surfactant molecules align at the surface, with their hydrophobic tails pointing away from the water. This disruption lowers the energy required to expand the surface area of the liquid, allowing it to spread more easily across surfaces and penetrate porous materials like fibers. wikipedia.org This enhanced wetting is crucial for applications requiring uniform coverage of a liquid on a solid substrate.

| Property Studied | Observation | Reference |

| Surface Tension | Reduces the surface tension of liquids, enhancing wetting and spreading. | solubilityofthings.com |

| Mechanism | Disrupts hydrogen bonding in water by forming micelles. | chemeurope.com |

| Molecular Action | The combination of nonpolar and polar groups facilitates the dissolution of materials. | wikipedia.org |

This table summarizes the wetting and spreading characteristics of this compound based on available research.

Foaming Properties and Foam Stability

This compound is classified as a very high-foam surfactant. chemeurope.comwikipedia.org Its ability to generate a significant volume of foam is linked to its action at the air-water interface. When air is introduced into an aqueous solution of ADS, the surfactant molecules rapidly migrate to the surface of the air bubbles. They arrange themselves with their hydrophobic tails directed towards the air and their hydrophilic heads towards the water, forming a protective film. This film, known as the lamella, entraps the air, creating foam. psu.edu

| Factor | Influence on Foaming Properties | Research Finding |

| Classification | High-foam surfactant. | Classified as a very high-foam surfactant that disrupts water's surface tension. chemeurope.comwikipedia.org |

| Concentration | Optimal foaming occurs near or above the CMC. | Lower initial foam height is observed below the CMC because interfaces lack sufficient surfactant to stabilize the foam. psu.edu |

| Stability | Foam stability is related to the residual foam height ratio. | Foams with a residual foam height ratio (R5) > 50% are considered metastable. psu.edu |

| Modification | Chemical modification can enhance foam stability. | Modification of similar surfactants (SDS) can lead to a thicker foam wall and improved stability. researchgate.net |

This table presents research findings on the foaming properties of dodecyl sulfates.

Corrosion Inhibition Mechanisms

This compound can act as a corrosion inhibitor for metals in certain aggressive environments. The primary mechanism of inhibition is the adsorption of the surfactant molecules onto the metal surface. researchgate.net This adsorption forms a protective film that isolates the metal from the corrosive medium. mdpi.com

The process is generally understood as follows:

The polar sulfate head group of the ADS molecule interacts with the charged metal surface.

The hydrophobic dodecyl chains orient themselves away from the surface, creating a compact, nonpolar barrier.

This adsorbed layer acts as a physical barrier, hindering the diffusion of corrosive species (like H+ ions in acidic solutions) to the metal surface and impeding the electrochemical processes of corrosion, such as metal dissolution (anodic reaction) and hydrogen evolution (cathodic reaction). researchgate.net Studies on similar anionic surfactants have shown they can act predominantly as cathodic inhibitors and that the inhibition efficiency often increases with surfactant concentration up to the critical micelle concentration. researchgate.net The effectiveness of the inhibition is directly related to the degree of surface coverage achieved by the adsorbed surfactant molecules. mdpi.com

Adsorption Mechanisms on Metal Surfaces

The efficacy of this compound (ADS) as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto metal surfaces, forming a protective barrier against corrosive agents. The adsorption process is a complex interplay of physical (electrostatic) and chemical interactions between the surfactant molecules and the metal substrate.

The adsorption of dodecyl sulfate anions onto a metal surface is influenced by the surface charge of the metal. In acidic solutions, where metal surfaces often carry a positive charge, the anionic head of the dodecyl sulfate molecule is electrostatically attracted to the surface. This initial electrostatic interaction is a key step in the adsorption process.

Beyond electrostatic attraction, the non-polar hydrocarbon tail of the ADS molecule plays a crucial role. Van der Waals forces between adjacent hydrocarbon chains lead to the formation of a densely packed, hydrophobic layer on the metal surface. This layer acts as a physical barrier, displacing water and corrosive ions from the metal-solution interface.

The concentration of ADS in the solution is a critical factor. Below the critical micelle concentration (CMC), the surfactant exists as individual monomers. As the concentration approaches the CMC, surface aggregation in the form of hemimicelles or admicelles can occur. Above the CMC, the formation of micelles in the bulk solution competes with surface adsorption. However, research on similar surfactants like sodium dodecyl sulfate (SDS) suggests that even below the CMC, the formation of bilayers or hemimicelles on surfaces can occur, providing a protective layer. researchgate.net

The nature of the metal itself also influences the adsorption mechanism. For instance, on carbon steel, the interaction may involve the formation of a coordinate bond between the sulfate group and iron atoms on the surface. Studies on similar systems with quaternary ammonium compounds have shown that the polar head group interacts directly with the carbon steel surface. ohio.edu

Protective Layer Formation and Passivation

The adsorption of this compound onto a metal surface leads to the formation of a protective layer that inhibits corrosion through a process known as passivation. ulprospector.com Passivation, in this context, refers to the creation of a non-reactive film that shields the metal from the corrosive environment. ulprospector.comadvancedplatingtech.com

The protective layer formed by ADS is typically a monolayer or a more complex aggregated structure. The dodecyl sulfate anions orient themselves with their polar sulfate heads attached to the metal surface and their hydrophobic hydrocarbon tails extending into the solution. This orientation creates a hydrophobic barrier that repels water and prevents it from reaching the metal surface, which is essential for the corrosion process to occur.

This adsorbed layer can mitigate the formation of iron chloride or hydroxide intermediates, which are often involved in the corrosion of steel in aggressive environments. ohio.edu By blocking the active sites on the metal surface, the ADS layer effectively reduces the rate of both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions that constitute the corrosion process.

The effectiveness of this protective layer is dependent on its uniformity and stability. A complete and defect-free layer provides the best protection. The concentration of the inhibitor and the immersion time are crucial parameters in achieving a uniform and stable protective film. ohio.edu Research on related corrosion inhibitors has demonstrated that a critical inhibitor concentration exists, at which maximum surface coverage and, consequently, optimal corrosion protection are achieved. ohio.edu

Solubilization of Non-Polar Materials

This compound, as an anionic surfactant, possesses the ability to solubilize non-polar materials in aqueous solutions. wikipedia.orgatamankimya.com This property is a direct consequence of its amphiphilic nature, having both a hydrophilic (polar) sulfate head group and a hydrophobic (non-polar) hydrocarbon tail. wikipedia.orgchemeurope.com

The mechanism of solubilization is intrinsically linked to the formation of micelles. atamankimya.comwikipedia.org In an aqueous environment, above its critical micelle concentration (CMC), ADS molecules self-assemble into spherical structures called micelles. wikipedia.orgatamankimya.com In these micelles, the hydrophobic tails are oriented towards the center, creating a non-polar core, while the hydrophilic heads form the outer shell, interacting with the surrounding polar water molecules. wikipedia.orgchemeurope.com

The efficiency of solubilization can be influenced by factors such as temperature and the presence of other electrolytes. For instance, studies on the related sodium dodecyl sulfate (SDS) have shown that the addition of ammonium salts can promote the growth of micelles, which could potentially enhance solubilization capacity. acs.org

Advanced Research Applications in Materials Science and Engineering

Polymer and Composite Material Synthesis

Ammonium (B1175870) dodecyl sulfate (B86663) is a key ingredient in the fabrication of various polymers and composite materials, including plastics, resins, and porous ceramics. Its function as a surfactant is critical in processes like emulsion polymerization and gelcasting. industrialchemicals.gov.augantrade.com

Role in Emulsion Polymerization for Plastics and Resins

Emulsion polymerization is a crucial industrial process for producing a wide range of plastics and resins. In this process, ammonium dodecyl sulfate acts as an emulsifier, facilitating the polymerization of water-insoluble monomers in an aqueous medium. gantrade.comacs.org The ADS molecules form micelles in the water, which are spherical structures with a hydrophilic (water-attracting) exterior and a hydrophobic (water-repelling) interior. atamanchemicals.com These micelles encapsulate the monomer molecules, creating a stable emulsion. chemicalbook.com

The primary functions of this compound in emulsion polymerization include:

Enabling a fast rate of polymerization. gantrade.com

Minimizing the formation of coagulum (unwanted solid masses) during the process. gantrade.com

Controlling the viscosity of the polymerization mixture. gantrade.com

Contributing to the stability, gloss, physical properties, and water resistance of the final polymer product. gantrade.com

Anionic surfactants like this compound are generally preferred for emulsion polymerization due to their ability to form stable emulsions. gantrade.comwikipedia.org They are used in the production of various polymers, including acrylic resins, which are valued for their water resistance, adhesion, and stain protection in applications like paints. calpoly.edu

Table 1: Key Functions of this compound in Emulsion Polymerization

| Function | Description |

|---|---|

| Emulsification | Stabilizes water-insoluble monomers in an aqueous solution. gantrade.com |

| Micelle Formation | Creates reaction sites for polymerization to occur. acs.orgatamanchemicals.com |

| Particle Stability | Prevents polymer particles from agglomerating. gantrade.com |

| Process Control | Influences polymerization rate and viscosity. gantrade.com |

Preparation of Porous Ceramics by Gelcasting

This compound is utilized as a surfactant in the gelcasting method for preparing porous ceramics. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com Gelcasting is a technique that involves casting a ceramic slurry, which then solidifies into a green body. rasayanjournal.co.in In the fabrication of porous ceramics, ADS is used as a foaming agent. nii.ac.jp

The process involves introducing gas bubbles into a ceramic suspension that contains a gelling agent. nii.ac.jp The ADS helps to create and stabilize the foam within the slurry. The slurry is then rapidly gelled, trapping the bubbles and creating a porous structure in the green body. nii.ac.jp After drying and sintering, the final product is a porous ceramic with controlled pore morphology. The use of surfactants like ADS allows for the creation of porous materials with desirable properties for applications such as sound absorption. researchgate.net

Additive in Paint and Surface Coatings

This compound is used as an additive in the manufacturing of paints and surface coatings. industrialchemicals.gov.au As a surfactant, it plays a role in stabilizing the dispersion of polymer particles during emulsion polymerization, which is a common method for producing the binders used in water-based paints. wikipedia.org The addition of surfactants like ADS improves the mechanical stability, freeze-thaw stability, and shelf-life of paints. wikipedia.org

Furthermore, by reducing the surface tension of the liquid paint, this compound enhances the wetting of surfaces, allowing the paint to be applied more easily and evenly. wikipedia.org It is often used in conjunction with other surfactants to achieve optimal performance in paint formulations. wikipedia.org While anionic surfactants like ADS are effective stabilizers, they are sometimes combined with non-ionic surfactants to provide additional steric stabilization. wikipedia.org

Energy Systems Research

The unique properties of this compound have led to its investigation in advanced energy systems, particularly in the area of fuel cells.

Enhancement of Proton Exchange Membrane Fuel Cells (PEMFCs) Performance

Research has shown that incorporating this compound into the gas diffusion layers (GDLs) of Proton Exchange Membrane Fuel Cells (PEMFCs) can significantly improve their performance. chemicalbook.com The GDL is a critical component that facilitates the transport of reactants to the catalyst layer and manages water within the fuel cell. researchgate.net

In one study, a carbon slurry containing this compound was used to fabricate the microporous layer of the GDL. chemicalbook.comresearchgate.net The resulting membrane electrode assembly (MEA) demonstrated enhanced performance, particularly under high humidity conditions. chemicalbook.com The use of ADS in the GDL composition was found to optimize gas diffusion and electrochemical performance. chemicalbook.com Specifically, at 100% relative humidity (RH), a PEMFC with a GDL fabricated with an ammonium lauryl sulfate-based carbon slurry achieved a peak power density of 1300 mW/cm² with H₂/O₂ and 500 mW/cm² with H₂/Air. chemicalbook.comresearchgate.net

Optimization of Gas Diffusion Layers (GDLs) in Fuel Cells

This compound plays a role in the optimization of Gas Diffusion Layers (GDLs) by influencing their microstructure and surface properties. chemicalbook.com The GDL is typically composed of a macroporous substrate coated with a microporous layer (MPL). researchgate.net The composition of the slurry used to create the MPL is crucial for the GDL's performance. researchgate.net

Table 2: Performance of PEMFC with Different GDL Formulations

| GDL Formulation | Oxidant | Relative Humidity | Peak Power Density (mW/cm²) |

|---|---|---|---|

| Ammonium Lauryl Sulfate (ALS) based | H₂/O₂ | 100% | 1300 chemicalbook.comresearchgate.net |

| Ammonium Lauryl Sulfate (ALS) based | H₂/Air | 100% | 500 chemicalbook.comresearchgate.net |

| MWCNTs and SDS based | Oxygen | 60% & 70% | 1100 chemicalbook.comresearchgate.net |

| MWCNTs and SDS based | Air | 60% & 70% | 850 chemicalbook.comresearchgate.net |

Environmental Remediation Technologies

This compound (ADS), an anionic surfactant, is gaining attention in the field of environmental science for its potential role in remediating contaminated sites. industrialchemicals.gov.autarjomefa.com Its amphiphilic nature, possessing both a hydrophilic sulfate head and a hydrophobic hydrocarbon tail, allows it to interact with both water and non-polar pollutants, making it a candidate for various remediation technologies. atamanchemicals.commdpi.com

Surfactant-Enhanced Remediation (SER) of Contaminated Soil and Groundwater

Surfactant-Enhanced Remediation (SER) is a technique that utilizes surfactants to increase the mobility and solubility of contaminants trapped in soil and groundwater, thereby facilitating their removal. mdpi.comresearchgate.net this compound, and other dodecyl sulfates like sodium dodecyl sulfate (SDS) which shares the same active anion, are employed in SER for their ability to wash pollutants from soil matrices. industrialchemicals.gov.autarjomefa.comresearchgate.net

The primary mechanisms by which ADS aids in remediation are:

Mobilization : At concentrations below its critical micelle concentration (CMC), the surfactant monomers accumulate at the interface between the contaminant and soil particles. This reduces the interfacial tension, which helps to dislodge or "roll-up" the contaminant from the soil surface. mdpi.commdpi.com

Solubilization : Above the CMC, ADS molecules aggregate to form micelles. The hydrophobic interiors of these micelles can encapsulate non-aqueous phase liquids (NAPLs) and other hydrophobic organic compounds, effectively increasing their solubility in the aqueous phase. tarjomefa.commdpi.com This micellar solubilization is a key factor in washing contaminants from the soil and groundwater. researchgate.net

Research has shown that surfactants can enhance the recovery of hydrophobic compounds, and pre-treating contaminated soil with a surfactant wash can improve the subsequent biodegradation of pollutants like polycyclic aromatic hydrocarbons (PAHs). researchgate.net While some chemical surfactants can have negative environmental impacts, the relatively better biodegradability of dodecyl sulfates makes them a more feasible option for surfactant-enhanced bioremediation strategies. tarjomefa.com

Interaction with Environmental Contaminants

This compound's effectiveness in remediation is defined by its interaction with various environmental pollutants, including both organic contaminants and heavy metals.

Organic Pollutants: ADS is particularly effective for hydrophobic organic compounds (HOCs) which are poorly soluble in water and tend to adhere strongly to soil particles. tarjomefa.commdpi.com The surfactant's micelles entrap these organic molecules, increasing their apparent water solubility and allowing them to be flushed from the soil. tarjomefa.commdpi.com Studies using the closely related sodium dodecyl sulfate (SDS) have demonstrated its effectiveness in removing petroleum hydrocarbons, with research indicating that SDS can be more efficient at removing aliphatic hydrocarbons compared to aromatic ones. mdpi.com

Heavy Metals: The interaction with heavy metals is more complex. As an anionic surfactant, the dodecyl sulfate anion can interact with cationic heavy metal ions. allsubjectjournal.com This interaction can lead to the desorption of metals from soil particles. mdpi.comresearchgate.net The proposed mechanism involves the surfactant binding with the metal ions, and the repulsion between the surfactant's head groups and the negatively charged soil particles promotes the separation of the metal from the soil. tarjomefa.commdpi.com

Research has compared the efficacy of different surfactants for heavy metal removal. In one study, the order of metal removal efficiency from sandy and clay soils was found to be SDS > cetyl trimethyl ammonium bromide (CTAB) > Tween 80. frontiersin.org Another study also concluded that the anionic surfactant SDS showed a higher removal rate for cationic contaminants compared to non-ionic or cationic surfactants. allsubjectjournal.com The effectiveness of SDS in removing various heavy metals from contaminated soil has been documented in several studies. mdpi.comresearchgate.netfrontiersin.org

| Contaminant | Surfactant Used | Soil/Matrix Type | Key Finding | Citation |

|---|---|---|---|---|

| Cadmium (Cd) | SDS | Artificially contaminated soil | Achieved an 81.2% removal rate with a 1-hour washing time. | mdpi.com |

| Copper (Cu), Zinc (Zn), Lead (Pb), Nickel (Ni), Cadmium (Cd) | SDS | Sandy soil | SDS was the most effective surfactant compared to CTAB and Tween 80 for removing all tested metals. | frontiersin.org |

| Copper (Cu), Zinc (Zn) | SDS | Artificially contaminated sandy soil | SDS addition resulted in the most effective removal of Cu(II) and Zn(II) compared to other individual surfactants. | researchgate.net |

| Various Cationic Metals | SDS | Contaminated soil samples | The order of metal removal by surfactants was SDS > CTX > CTAB, indicating anionic surfactants were more effective for cationic contaminants. | allsubjectjournal.com |

| Ammonium (NH4+) | SDS | Alumina (B75360) nanoparticles | Modifying alumina with an SDS coating significantly increased the removal efficiency of ammonium ions due to a change in surface charge. | nih.gov |

Advanced Chemical Processes

Beyond remediation, this compound is utilized in various advanced chemical processes, primarily leveraging its properties as a surfactant to create unique reaction environments.

Catalytic Roles in Organic Synthesis

This compound can function as a catalyst, particularly in aqueous media. sigmaaldrich.com Its role is often described as a micellar or phase-transfer catalyst. By forming micelles in water, it can solubilize water-insoluble organic reactants, creating a microenvironment where the reaction can proceed efficiently. researchgate.nettandfonline.com This approach aligns with the principles of green chemistry by enabling reactions in water, an environmentally benign solvent, at ambient temperatures. researchgate.net

ADS has been specifically cited as a catalyst for the synthesis of various heterocyclic compounds. sigmaaldrich.com Research has demonstrated its use in reactions to produce:

1H-benzo[d]imidazole derivatives

Quinoxaline derivatives

2,3-dihydro-1H-benzo[b] industrialchemicals.gov.aupersistencemarketresearch.comdiazepine derivatives

These syntheses involve the reaction of benzene-1,2-diamine with aromatic aldehydes, 1,2-diketones, or ketones, with ADS facilitating the reaction. sigmaaldrich.com The catalytic activity of the dodecyl sulfate anion has also been noted in the synthesis of other complex organic molecules, where it enhances reaction rates and serves as a surfactant to solubilize the organic substrates. researchgate.netrsc.org

Application in Microemulsion Systems

This compound is a key component in the formulation of microemulsions. A microemulsion is a thermodynamically stable, transparent or translucent dispersion of two immiscible liquids (like oil and water) stabilized by an interfacial film of surfactant molecules. arabjchem.orgcore.ac.uk These systems are characterized by nanometer-sized droplets of one phase dispersed in the other. arabjchem.org

In the context of advanced chemical processes, microemulsions serve as nanoreactors. arabjchem.orgjncollegeboko.ac.in For instance, water-in-oil (reverse) microemulsions create tiny aqueous pools dispersed within a continuous oil phase. jncollegeboko.ac.inredalyc.org These "water pools" can confine reactants, allowing for precise control over particle size and morphology in the synthesis of nanomaterials. arabjchem.orgjncollegeboko.ac.innih.gov

Studies have explored the use of dodecyl sulfate-based microemulsions for various applications:

Nanoparticle Synthesis : The synthesis of polyaniline nanoparticles has been achieved within the nanoreactors of a sodium dodecyl sulfate (SDS)-based inverse microemulsion. jncollegeboko.ac.in Similarly, CoMo/Al2O3 catalysts have been synthesized using reverse microemulsions stabilized by SDS. redalyc.org

Enhanced Oil Recovery (EOR) : Alcohol-free middle-phase microemulsions, which are desirable for EOR, have been formulated using mixtures of anionic surfactants like SDS and cationic hydrotropes. arabjchem.org

Organic Pollutant Solubilization : Microemulsion systems containing SDS have been investigated for their ability to solubilize complex organic mixtures, such as the heavy fractions of petroleum, which is relevant for preventing oil sludge formation. researchgate.net

| Component Role | Chemical | Citation |

|---|---|---|

| Surfactant | Sodium Dodecyl Sulfate (SDS) | jncollegeboko.ac.in |

| Co-surfactant | n-butanol | jncollegeboko.ac.in |

| Continuous Phase (Oil) | Cyclohexane | jncollegeboko.ac.in |

| Dispersed Phase (Aqueous) | Aniline in HCl (Reactant) / Ammonium Persulfate (APS) solution (Initiator) | jncollegeboko.ac.in |

Analytical and Characterization Methodologies in Chemical Research

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic methods are fundamental in discerning the molecular structure and interactive properties of surfactants like Ammonium (B1175870) Dodecyl Sulfate (B86663) (ADS). These techniques provide insights into atomic and molecular arrangements, bonding, and non-covalent interactions that govern the behavior of ADS in various environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Self-Diffusion and Micellar Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the structure and dynamics of Ammonium Dodecyl Sulfate (ADS) micelles in solution. Specifically, Pulsed-Gradient Spin-Echo (PGSE) NMR is employed to measure the self-diffusion coefficients of the surfactant molecules and counterions, providing valuable information on micellar size, shape, and aggregation. osti.govcsun.edudiva-portal.org

In a typical experiment, the self-diffusion coefficient of the dodecyl chain within the micelle is measured. This observed diffusion is an average of the mobility of monomeric and micellized surfactant molecules. csun.edu To determine the self-diffusion coefficient of the micelle itself, a correction for the monomer concentration, which is equivalent to the critical micelle concentration (CMC), is necessary. csun.edu

Studies have utilized PGSE-NMR to determine the apparent sizes of ADS micelles. For instance, at a concentration of 10 mM, the apparent size of ADS micelles was determined to be 31 Å. osti.gov This technique allows for the individual study of the counterion (ammonium) and the surfactant (dodecyl sulfate) mobilities due to their distinct chemical shifts. csun.edu

Research on related systems, such as tetramethylammonium (B1211777) dodecyl sulfate, has shown that NMR, in conjunction with techniques like small-angle neutron scattering (SANS), can elucidate the degree of counterion binding to the micelles. csun.edu By systematically varying surfactant and salt concentrations, researchers can maintain a constant total counterion concentration, allowing for the study of micellar properties under controlled conditions. csun.edu Such studies have demonstrated that for some systems, the micelle size and shape remain constant over a wide range of surfactant concentrations. csun.edu

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and for studying the interactions it undergoes with other molecules or surfaces. The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups.

The FT-IR spectrum of a dodecyl sulfate, such as Sodium Dodecyl Sulfate (SDS), which is structurally similar to ADS, displays characteristic absorption bands. The peaks around 2921 cm⁻¹ and 2854 cm⁻¹ are attributed to the asymmetric and symmetric stretching vibrations of the aliphatic C-H bonds in the dodecyl chain, respectively. researchgate.net Bending vibrations for the methyl and methylene (B1212753) groups are also observed. researchgate.net A significant band, typically appearing around 1080 cm⁻¹, represents the characteristic group frequency of the sulfate (SO₄²⁻) group. researchgate.net Specifically, this can be assigned to the symmetrical stretching of S=O. researchgate.net Asymmetrical stretching vibrations of C–O–S have been assigned to bands in the region of 1212-1468 cm⁻¹. researchgate.net

FT-IR can also be used to confirm the modification of surfaces with quaternary ammonium compounds. For example, the modification of cellulose (B213188) with a quaternary ammonium salt showed a distinct peak at 1637 cm⁻¹ due to the variable angular vibration of the quaternary ammonium group, and a peak at 2900 cm⁻¹ from the stretching vibration of methylene in the long-chain dodecyl group, confirming the successful modification. mdpi.com

When studying the interaction of dodecyl sulfates with other materials, such as the adsorption onto a surface, FT-IR can detect shifts in these characteristic peak positions or the appearance of new peaks, providing evidence of the interaction and information about the nature of the chemical bonding involved.

Table 1: Characteristic FT-IR Absorption Bands for Dodecyl Sulfate

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~2921 | Asymmetric C-H stretching of methylene groups | researchgate.net |

| ~2854 | Symmetric C-H stretching of methylene groups | researchgate.net |

| ~1637 | Quaternary ammonium group vibration | mdpi.com |

| 1212 - 1468 | Asymmetrical C-O-S stretching | researchgate.net |

| ~1080 | Symmetrical S=O stretching of sulfate group | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the atoms within the top 1-10 nanometers of a material's surface. wikipedia.orgthermofisher.com This makes it a powerful tool for analyzing the surface of materials that have been modified with this compound or for studying the adsorption of ADS onto various substrates. mdpi.comresearchgate.net

The fundamental principle of XPS involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. wikipedia.org The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. thermofisher.com Furthermore, small shifts in these binding energies, known as chemical shifts, provide information about the chemical environment and oxidation state of the element. wikipedia.org

In studies involving surfactants like ADS, XPS can be used to:

Confirm the presence of the surfactant on a surface: By detecting the characteristic elements of ADS, namely sulfur (from the sulfate group), nitrogen (from the ammonium group), carbon, and oxygen. mdpi.comresearchgate.net

Quantify the amount of adsorbed surfactant: The intensity of the XPS signals is proportional to the concentration of the element at the surface. researchgate.net

Investigate the chemical interactions between the surfactant and the surface: High-resolution XPS spectra of specific elements can reveal changes in chemical bonding. For example, the N 1s spectrum can provide insights into the interactions of the ammonium headgroup, and the S 2p spectrum can probe the environment of the sulfate group. researchgate.net

For instance, in studies of organoclays modified with surfactants, XPS survey scans show a decrease in the signal from the clay-derived elements and an increase in the organic coverage as the surfactant concentration increases. researchgate.netresearchgate.net High-resolution C 1s spectra can sensitively depict the surface arrangement of the surfactant molecules. researchgate.netresearchgate.net

Table 2: Typical Binding Energies for Elements in this compound

| Element | XPS Signal | Approximate Binding Energy (eV) | Information Provided |

| Carbon | C 1s | ~285 | Presence of the dodecyl chain |

| Nitrogen | N 1s | ~400-403 | Presence and chemical state of the ammonium headgroup |

| Sulfur | S 2p | ~168-170 | Presence and chemical state of the sulfate group |

| Oxygen | O 1s | ~531-533 | Presence in the sulfate group and potential interactions |

Note: Binding energies can vary slightly depending on the chemical environment and instrument calibration. The hydrocarbon C 1s peak at ~284.8 eV is often used for charge correction. wikipedia.org

X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) for Surface Properties

X-ray Absorption Spectroscopy (XAS), which includes both X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for probing the local geometric and electronic structure of a specific element in a material. koreascience.krprinceton.edu This method is particularly useful for characterizing the surface properties of materials interacting with surfactants like this compound.

XANES refers to the region of the absorption spectrum within about 50 eV of the absorption edge. princeton.edu The features in the XANES spectrum are sensitive to the oxidation state and coordination chemistry (e.g., tetrahedral, octahedral) of the absorbing atom. princeton.edu For organo-sulfates like dodecyl sulfate, the attachment of a carbon atom to an oxygen of the sulfate group changes the symmetry from Td to C3v. This change in symmetry splits the absorption edge into distinct features, providing a signature for the organo-sulfate group. princeton.edu

EXAFS refers to the oscillatory structure in the absorption coefficient extending several hundred eV above the absorption edge. princeton.edu These oscillations arise from the scattering of the outgoing photoelectron by neighboring atoms. aps.org Analysis of the EXAFS spectrum can provide quantitative information about the local atomic environment of the absorbing atom, including:

Bond distances: The distances to the nearest neighboring atoms. aps.org

Coordination numbers: The number of neighboring atoms.

Atomic species of the neighbors.

In the context of this compound, XAS could be used to study the interaction of the sulfate headgroup with metal ions or surfaces. By tuning the X-ray energy to the sulfur K-edge, one can obtain specific information about the local environment of the sulfur atom in the sulfate group. For example, changes in the XANES spectrum could indicate complexation of the sulfate with cations, while EXAFS analysis could determine the precise bond lengths and coordination numbers within this complex. princeton.edu

Table 3: Information from XANES and EXAFS for this compound Studies

| Technique | Probed Region | Information Obtained | Potential Application for ADS |

| XANES | Near absorption edge (~50 eV) | Oxidation state, Coordination geometry | Determining the chemical state of the sulfate group and its interaction with cations or surfaces. princeton.edu |

| EXAFS | Extended region above edge | Bond distances, Coordination numbers, Neighboring atom identity | Characterizing the local structure around the sulfur atom in ADS when adsorbed onto a surface or complexed with ions. aps.org |

Scattering and Microscopy Techniques for Morphology and Aggregation

Scattering and microscopy techniques are essential for visualizing and quantifying the size, shape, and arrangement of this compound aggregates, particularly micelles, in solution. These methods provide direct information on the supramolecular structures formed by the self-assembly of surfactant molecules.

Small-Angle Neutron Scattering (SANS) for Micellar Size and Shape

Small-Angle Neutron Scattering (SANS) is a premier technique for determining the size, shape, and aggregation number of micelles in solution. kemdikbud.go.id It is particularly powerful for studying surfactant systems like this compound (ADS) because of the ability to use contrast variation by substituting hydrogen with deuterium (B1214612) in the solvent (e.g., D₂O) or the surfactant molecules. This allows for the selective highlighting of different parts of the micellar structure.

In a SANS experiment, a beam of neutrons is scattered by the sample, and the intensity of the scattered neutrons is measured as a function of the scattering angle (or momentum transfer vector, Q). kemdikbud.go.id The resulting scattering pattern contains information about the structure of the scattering objects.

For ADS and similar surfactants, SANS studies have revealed key characteristics of their micelles:

Micellar Shape: At concentrations not far above the critical micelle concentration (CMC), many surfactants, including dodecyl sulfates, form spherical or nearly spherical micelles. osti.govkemdikbud.go.id As concentration increases or upon the addition of salts, these can grow into larger, non-spherical shapes like ellipsoids or rod-like micelles. kemdikbud.go.idresearchgate.net

Micellar Size and Aggregation Number: By fitting the SANS data to theoretical models, it is possible to extract quantitative parameters. For a 10 mM ADS solution, SANS data indicated the formation of spherical micelles with a size of 41 Å. osti.gov For a related system, sodium dodecyl sulfate (SDS), at a concentration of 0.3 M, the micelles were found to be ellipsoidal with an average aggregation number (the number of surfactant molecules per micelle) of 110. researchgate.net

Influence of Additives: SANS is highly effective for studying how additives, such as salts, affect micellar structure. For instance, studies on SDS micelles in the presence of various ammonium salts (NH₄X) showed that the addition of the salt leads to an increase in micellar size. acs.org The extent of this growth depends on the specific counterion (X⁻) present. acs.org

The analysis of SANS data often involves modeling the scattering from a single particle (the form factor, P(Q)) and the scattering arising from inter-particle interactions (the structure factor, S(Q)). For charged micelles like ADS, electrostatic interactions are significant and are accounted for in the data analysis. csun.edu

Table 4: Micellar Parameters of Dodecyl Sulfate Surfactants Determined by SANS

| Surfactant System | Concentration | Determined Shape | Micellar Size / Aggregation Number | Reference |

| This compound (ADS) | 10 mM | Spherical | 41 Å | osti.gov |

| Sodium Dodecyl Sulfate (SDS) | 0.3 M | Ellipsoidal | Aggregation Number (ns) = 110 | researchgate.net |

| SDS + 0.1 M NH₄Br | 0.3 M | Ellipsoidal | ns = 135 | acs.org |

| Tetramethylthis compound | Various | Ellipsoidal | Aggregation Number (N) = 92 | csun.edu |